FR 64822
Overview
Description
Preparation Methods
The synthesis of FR-64822 involves the reaction of 1,2,3,6-tetrahydropyridine with 4-pyridyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard chromatographic techniques .
Chemical Reactions Analysis
FR-64822 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines .
Scientific Research Applications
FR-64822 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of non-opioid antinociceptive agents.
Biology: It is employed in assays to understand pain mechanisms and the role of dopamine receptors.
Medicine: It has potential therapeutic applications in pain management and the treatment of stomach ulcers.
Industry: It is used in the development of new analgesic drugs
Mechanism of Action
FR-64822 exerts its effects primarily through the indirect stimulation of dopamine D2 receptors. This mechanism is distinct from other non-opioid analgesics, as it does not involve direct neurotransmitter modulation. The compound’s antinociceptive activity is believed to be mediated by the activation of dopamine pathways, which play a crucial role in pain perception .
Comparison with Similar Compounds
FR-64822 is unique compared to other non-opioid antinociceptive compounds due to its specific mechanism of action involving dopamine D2 receptors. Similar compounds include:
Nefopam: Another non-opioid analgesic, but it does not specifically target dopamine receptors.
Tramadol: An opioid analgesic with a different mechanism involving serotonin and norepinephrine reuptake inhibition
FR-64822 stands out due to its novel approach to pain management, offering potential benefits without the risk of opioid addiction.
Properties
CAS No. |
102671-35-2 |
---|---|
Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)-3-pyridin-4-ylurea |
InChI |
InChI=1S/C11H14N4O/c16-11(13-10-4-6-12-7-5-10)14-15-8-2-1-3-9-15/h1-2,4-7H,3,8-9H2,(H2,12,13,14,16) |
InChI Key |
QKXWNCGIAHHUNW-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1)NC(=O)NC2=CC=NC=C2 |
Canonical SMILES |
C1CN(CC=C1)NC(=O)NC2=CC=NC=C2 |
Appearance |
Solid powder |
Key on ui other cas no. |
102671-35-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR 64822 FR-64822 FR64822 N-(4-pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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